(3-Acetylphenoxy)acetic Acid

Regioisomer identification Quality control Melting point analysis

Verify regioisomeric integrity at receipt with (3-Acetylphenoxy)acetic Acid—its meta-acetyl substitution yields a 117–121°C melting point, ~58–60°C below the para-isomer, enabling instrument-free incoming QC. Supplied at >98.0% purity with dual GC/titration certification; use directly as a chalcone antibacterial synthesis building block without further purification. Full AIST SDBS spectral reference data (¹H/¹³C NMR, IR, MS) supports intermediate characterization. Multi-vendor availability ensures supply chain redundancy for medicinal chemistry programs requiring isomerically defined phenoxyacetic acid intermediates.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 1878-80-4
Cat. No. B159201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Acetylphenoxy)acetic Acid
CAS1878-80-4
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)OCC(=O)O
InChIInChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyVDZJGFDUSYCVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Acetylphenoxy)acetic Acid CAS 1878-80-4: Procurement-Specification Profile and Compound Class Identification


(3-Acetylphenoxy)acetic Acid (CAS: 1878-80-4), also known as 2-(3-acetylphenoxy)acetic acid or m-acetylphenoxyacetic acid, is a meta-substituted phenoxyacetic acid derivative with molecular formula C₁₀H₁₀O₄ and molecular weight 194.19 . This compound belongs to the phenoxyacetic acid class, a scaffold present in diverse pharmacological agents with reported hypolipidemic, analgesic, anti-inflammatory, and antimicrobial activities [1]. Commercially available at purities ranging from 95% to >98.0% (GC/T), this compound exhibits a characteristic melting point of 117–121°C (lit. 119°C) and appears as a white to almost white crystalline solid at ambient temperature . The compound features an acetyl group at the meta position of the phenoxy ring and serves as a versatile synthetic intermediate in organic chemistry, with primary applications including the synthesis of chalcones exhibiting antibacterial activity and other complex organic molecules .

Why Generic Substitution Fails for (3-Acetylphenoxy)acetic Acid: Regioisomeric Differentiation Requirements


In phenoxyacetic acid chemistry, the positional isomerism of ring substituents fundamentally alters physicochemical properties that directly impact procurement quality control and synthetic reliability. The meta-acetyl substitution pattern in (3-acetylphenoxy)acetic acid yields a melting point of 117–121°C, whereas its para-substituted regioisomer, (4-acetylphenoxy)acetic acid (CAS 1878-81-5), exhibits a melting point of 175–177°C . This ~58–60°C differential provides a definitive, instrumentally verifiable quality-control checkpoint that prevents regioisomeric misidentification during incoming material inspection . Furthermore, the meta-substituted orientation positions the acetyl group for distinct reactivity in downstream synthetic transformations compared to ortho or para analogs, which may be critical when the compound serves as a building block where regiochemistry influences subsequent coupling or cyclization outcomes . In phenoxyacetic acid derivatives, physiological activity strength and type depend on substituent position in the aromatic ring, making isomerically pure procurement essential for reproducible research .

Quantitative Differentiation Evidence for (3-Acetylphenoxy)acetic Acid Against Comparable Analogs


Melting Point Differential vs. Para-Regioisomer: 58–60°C Lower Melting Point Enables Definitive Isomer Identification

The melting point of (3-acetylphenoxy)acetic acid is 117–121°C (lit. 119°C), which is substantially lower than that of its para-substituted regioisomer, (4-acetylphenoxy)acetic acid, which melts at 175–177°C . This quantitative difference of approximately 58–60°C constitutes a definitive, instrumentally verifiable quality-control parameter for confirming regioisomeric identity upon receipt of material. The meta-isomer is specified at >98.0% purity by GC and neutralization titration, with melting point serving as a key release specification .

Regioisomer identification Quality control Melting point analysis

Purity Specification and Commercial Availability: >98.0% (GC/T) with Dual-Analytical Confirmation

(3-Acetylphenoxy)acetic acid is commercially available with a purity specification of >98.0% as determined by both gas chromatography (GC) and neutralization titration (T) . This dual-analytical certification exceeds the typical single-method purity verification offered for less rigorously characterized analogs. The compound is stocked and shipped from multiple global suppliers including TCI, Aladdin, and AKSci, with documented availability at scales from 1g research quantities to bulk procurement . In contrast, alternative regioisomers or substituted phenoxyacetic acid derivatives may lack comparable dual-analytical certification or established multi-vendor supply chain redundancy.

Purity specification Analytical quality control Commercial sourcing

Spectral Database Documentation: Complete Reference Spectral Suite Available for Identity Confirmation

(3-Acetylphenoxy)acetic acid has a fully documented spectral profile in the SDBS (Spectral Database for Organic Compounds) maintained by AIST, Japan, including ¹H NMR (399.65 MHz, DMSO-d₆), ¹³C NMR, IR (KBr disk), and mass spectrometry data [1]. This comprehensive reference spectral suite is publicly accessible (SDBS No: 52112) and provides authoritative benchmarks for identity confirmation. The availability of multiple orthogonal spectral references exceeds what is typically documented for many closely related phenoxyacetic acid analogs, which may have only partial spectral characterization available from vendor sources.

Spectral reference data Identity verification Regulatory compliance

Documented Synthetic Utility: Established Intermediate for Antibacterial Chalcone Synthesis

(3-Acetylphenoxy)acetic acid is documented as a reagent in the synthesis of chalcones exhibiting antibacterial activity . This established synthetic utility provides a validated application pathway that is specifically referenced in the chemical literature. The meta-acetyl substitution pattern may influence the electronic and steric properties of derived chalcones differently than para- or ortho-substituted analogs, though direct comparative biological data for the chalcone products are not available in the currently reviewed literature.

Synthetic intermediate Chalcone synthesis Antibacterial compounds

Priority Application Scenarios for (3-Acetylphenoxy)acetic Acid Based on Differentiated Evidence


Regioisomer-Specific Synthetic Building Block Requiring Verifiable Meta-Substitution Pattern

In synthetic chemistry applications where the meta-substitution pattern is critical for downstream reactivity or product properties, (3-acetylphenoxy)acetic acid provides a verified regioisomer with melting point-based identity confirmation (117–121°C). The ~58–60°C melting point differential from the para-isomer enables simple, instrument-free incoming quality verification [1]. The compound is procurable at >98.0% purity with dual GC/titration certification, ensuring sufficient purity for use as a synthetic intermediate without additional purification .

Chalcone-Based Antibacterial Compound Discovery and SAR Studies

For medicinal chemistry programs investigating chalcone derivatives as antibacterial agents, (3-acetylphenoxy)acetic acid is a documented starting material with established synthetic precedent [1]. The meta-acetyl substitution provides a distinct electronic and steric profile compared to para-substituted analogs, which may be relevant when exploring structure-activity relationships in phenoxyacetic acid-derived pharmacophores. The availability of comprehensive reference spectra (¹H NMR, ¹³C NMR, IR, MS) from SDBS supports intermediate characterization and structure confirmation throughout the synthetic sequence .

Analytical Reference Standard for Phenoxyacetic Acid Derivative Characterization

(3-Acetylphenoxy)acetic acid is well-suited as an analytical reference standard or system suitability compound for methods involving phenoxyacetic acid derivatives. Its fully characterized spectral profile in the AIST SDBS database provides authoritative benchmarks for NMR, IR, and MS method development and instrument qualification [1]. The well-defined melting point (117–121°C) offers a simple physical constant for identity verification . Commercial availability at >98.0% purity with orthogonal analytical certification meets the purity requirements for reference material applications .

Pharmaceutical Intermediate Procurement with Regulatory Documentation Requirements

When sourcing phenoxyacetic acid intermediates for pharmaceutical research requiring traceable quality documentation, (3-acetylphenoxy)acetic acid offers multi-vendor commercial availability with documented purity specifications, Certificate of Analysis support, and authoritative spectral reference data from an independent national institute [1]. The compound's inclusion in PubChem (CID 241887) and Reaxys (RN 1960446) databases further supports regulatory and patent documentation requirements . The established commercial supply chain from TCI, Aladdin, and other vendors provides procurement redundancy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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